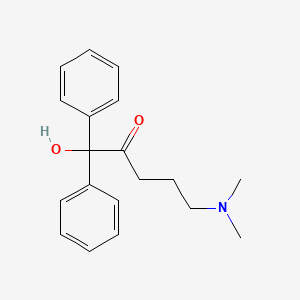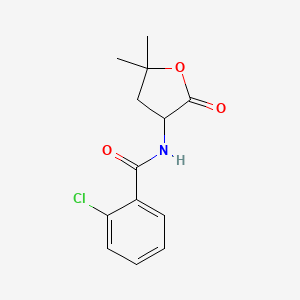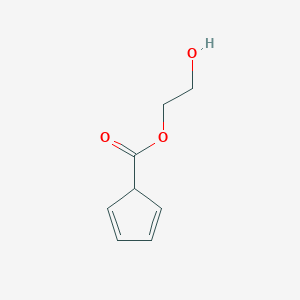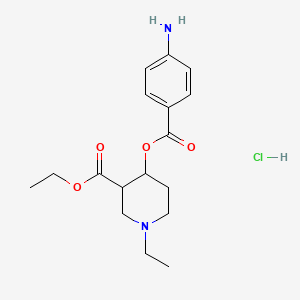
3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique molecular structure, which includes a piperidine ring substituted with an ethyl group and a carbethoxy group, as well as a p-aminobenzoate moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride typically involves a multi-step process. One common synthetic route includes the esterification of p-aminobenzoic acid with ethanol to form ethyl p-aminobenzoate. This intermediate is then reacted with 1-ethyl-4-piperidone in the presence of a suitable catalyst to form the desired product. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a piperidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or piperidine derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups.
Applications De Recherche Scientifique
3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create new compounds with potential pharmaceutical applications.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use as a local anesthetic or in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. For example, as a potential local anesthetic, it may block sodium channels in nerve cells, preventing the transmission of pain signals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzocaine: An ethyl ester of p-aminobenzoic acid, commonly used as a local anesthetic.
Procaine: A diethylaminoethyl ester of p-aminobenzoic acid, also used as a local anesthetic.
Tetracaine: A more potent local anesthetic with a similar structure to procaine.
Uniqueness
3-Carbethoxy-1-ethyl-4-piperidyl p-aminobenzoate hydrochloride is unique due to its specific substitution pattern on the piperidine ring and the presence of both carbethoxy and p-aminobenzoate groups
Propriétés
Numéro CAS |
78219-20-2 |
|---|---|
Formule moléculaire |
C17H25ClN2O4 |
Poids moléculaire |
356.8 g/mol |
Nom IUPAC |
ethyl 4-(4-aminobenzoyl)oxy-1-ethylpiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H24N2O4.ClH/c1-3-19-10-9-15(14(11-19)17(21)22-4-2)23-16(20)12-5-7-13(18)8-6-12;/h5-8,14-15H,3-4,9-11,18H2,1-2H3;1H |
Clé InChI |
ACEOOJIRHBJAFB-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC(C(C1)C(=O)OCC)OC(=O)C2=CC=C(C=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


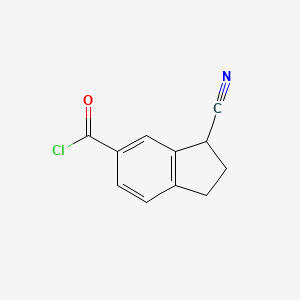
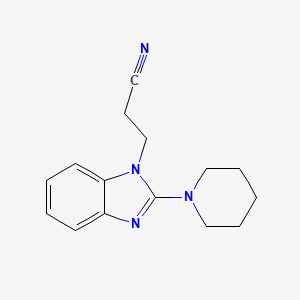

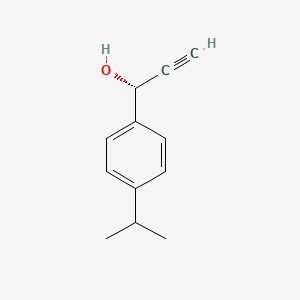

![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide](/img/structure/B13798089.png)
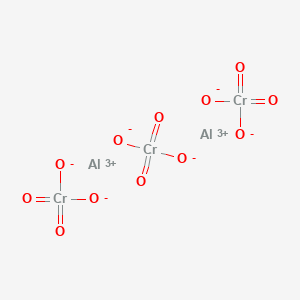
![1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol](/img/structure/B13798096.png)
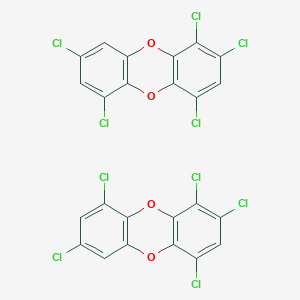
![1,5-Dithia-9-aza-spiro[5.5]undecane hydrochloride](/img/structure/B13798107.png)
![2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13798108.png)
